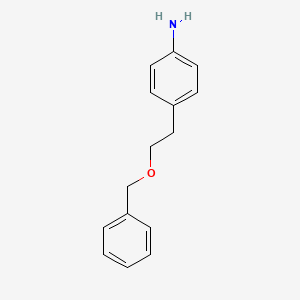
4-(2-Phenylmethoxyethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Phenylmethoxyethyl)aniline is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound features a phenylmethoxyethyl group attached to the nitrogen atom of an aniline ring. Anilines are known for their wide range of applications in various fields, including pharmaceuticals, dyes, and polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Phenylmethoxyethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloroaniline with 2-phenylmethoxyethanol under basic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Phenylmethoxyethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Zinc, tin, iron with hydrochloric acid.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Quinones, nitroso derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroanilines, sulfonated anilines, halogenated anilines.
Scientific Research Applications
4-(2-Phenylmethoxyethyl)aniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Phenylmethoxyethyl)aniline involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
N-Methylaniline: A derivative of aniline with a methyl group attached to the nitrogen atom, used in the synthesis of rubber chemicals and dyes.
4-Methoxyaniline: An aniline derivative with a methoxy group at the para position, used in the production of azo dyes and pharmaceuticals.
Uniqueness: this compound is unique due to the presence of the phenylmethoxyethyl group, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
4-(2-phenylmethoxyethyl)aniline |
InChI |
InChI=1S/C15H17NO/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9H,10-12,16H2 |
InChI Key |
PKBVJJFVIFPKOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Methylbutanoyl)amino]thiophene-3-carboxylic acid](/img/structure/B13870589.png)
![2-Methyl-3-[(propan-2-ylamino)methyl]benzoic acid](/img/structure/B13870596.png)
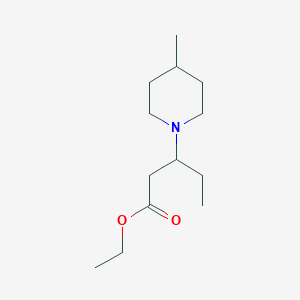
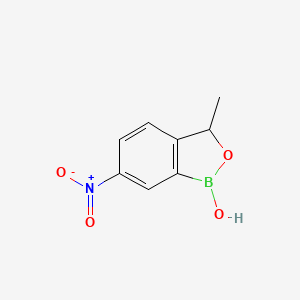
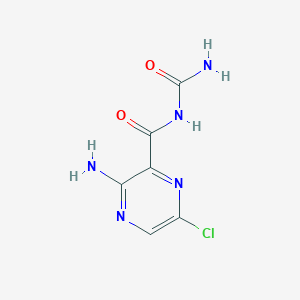
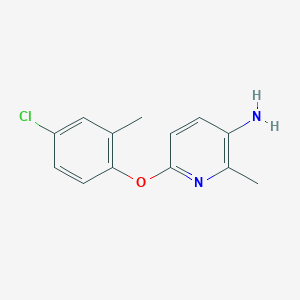
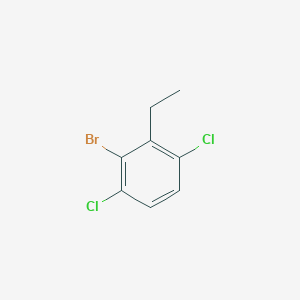
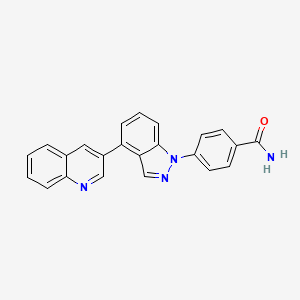

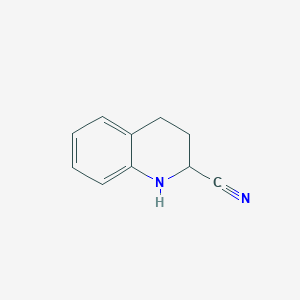
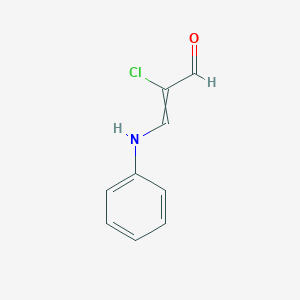
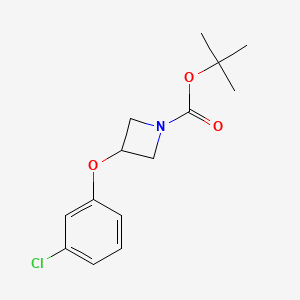
![5-Bromo-4-[(4-methoxyphenyl)methoxy]-2-methylsulfonylpyrimidine](/img/structure/B13870671.png)

